N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide
Description
N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide is a complex organic compound that features a furan ring, a triazole ring, and a nitrobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O5/c24-15(10-19-17(25)11-3-1-4-12(9-11)23(26)27)18-7-6-14-20-16(22-21-14)13-5-2-8-28-13/h1-5,8-9H,6-7,10H2,(H,18,24)(H,19,25)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHSDROYEBFBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NCCC2=NC(=NN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling reactions: The furan and triazole rings are then coupled with an ethylamine linker.
Introduction of the nitrobenzamide moiety: This step involves the nitration of a benzamide precursor, followed by coupling with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the nitro group and heterocyclic rings.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antibiotic with a similar nitrofuran structure.
Triazole derivatives: Compounds like fluconazole, which are used as antifungal agents.
Uniqueness
N-[2-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]-3-nitrobenzamide is unique due to its combination of a furan ring, a triazole ring, and a nitrobenzamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
